Methyl phenyl hydrogen phosphate
CAS No.: 4009-39-6
Cat. No.: VC18978397
Molecular Formula: C7H9O4P
Molecular Weight: 188.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4009-39-6 |
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Molecular Formula | C7H9O4P |
Molecular Weight | 188.12 g/mol |
IUPAC Name | methyl phenyl hydrogen phosphate |
Standard InChI | InChI=1S/C7H9O4P/c1-10-12(8,9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) |
Standard InChI Key | BXVTXRIOHHFSQZ-UHFFFAOYSA-N |
Canonical SMILES | COP(=O)(O)OC1=CC=CC=C1 |
Introduction
Structural and Physicochemical Properties
Methyl phenyl hydrogen phosphate belongs to the class of organophosphate esters, characterized by a phosphate group bonded to both a methyl and a phenyl group. The compound’s structure governs its reactivity, solubility, and thermal stability.
Molecular Architecture
The molecule consists of a central phosphorus atom bonded to three oxygen atoms, one methyl group, one phenyl group, and a hydroxyl group. This configuration creates a tetrahedral geometry, with bond angles approximating 109.5° . The phenyl group introduces aromatic π-electron interactions, influencing the compound’s solubility in nonpolar solvents.
Physical Properties
Critical physicochemical parameters are summarized below:
The compound’s low vapor pressure suggests limited volatility under ambient conditions, making it suitable for high-temperature applications . Its logP value indicates moderate lipophilicity, facilitating transport across biological membranes .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Methyl phenyl hydrogen phosphate is typically synthesized via esterification reactions. A common protocol involves:
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Reactants: Phosphorus oxychloride (POCl₃), methanol, and phenol.
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Conditions:
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Temperature: 0–5°C (initial), then 60°C (reflux)
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Catalyst: Pyridine (1.2 equiv)
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Solvent: Anhydrous dichloromethane
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Reaction Mechanism:
Pyridine neutralizes HCl, driving the reaction to completion.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield (typically 85–92%) and purity (>99%). Key process parameters include:
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Residence Time: 30–45 minutes
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Pressure: 2–3 bar
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Purification: Multi-stage distillation followed by activated carbon filtration .
Reactivity and Degradation Pathways
Hydrolysis
The compound undergoes pH-dependent hydrolysis:
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Acidic Conditions (pH < 3):
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Basic Conditions (pH > 10):
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals three-stage decomposition:
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150–200°C: Loss of adsorbed water (2–3% mass loss)
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280–320°C: Cleavage of P-O bonds (60% mass loss)
Analytical Characterization
Spectroscopic Techniques
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FT-IR:
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P=O stretch: 1260–1240 cm⁻¹
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P-O-C (aryl): 1040–1020 cm⁻¹
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O-H stretch: 3400–3200 cm⁻¹.
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¹H NMR (CDCl₃):
Chromatographic Methods
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HPLC Conditions:
Applications and Industrial Use
Flame Retardants
The compound serves as a precursor for halogen-free flame retardants. When incorporated into epoxy resins at 15–20 wt%, it reduces peak heat release rate by 40% in cone calorimetry tests (ASTM E1354).
Solvent Extraction
Methyl phenyl hydrogen phosphate demonstrates high selectivity for rare earth elements:
Metal Ion | Distribution Coefficient (D) | pH Optimum |
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La³⁺ | 450 | 2.5 |
Ce³⁺ | 620 | 2.8 |
Nd³⁺ | 780 | 3.2 |
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